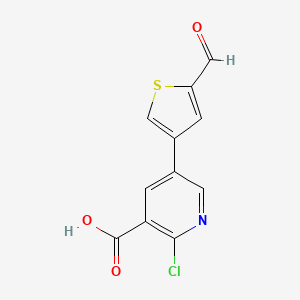

MFCD18317149

Description

MFCD18317149 is a chemical compound identified by its Molecular Descriptor (MDL) number. Despite this, methodologies and frameworks from the evidence can be extrapolated to hypothesize its properties and comparison strategies with structurally or functionally similar compounds. For example, compounds like CAS 1761-61-1 (MDL: MFCD00003330) and CAS 1533-03-5 (MDL: MFCD00039227) are discussed in and , which provide templates for analyzing physicochemical properties, synthesis routes, and similarity metrics .

Properties

IUPAC Name |

2-chloro-5-(5-formylthiophen-3-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClNO3S/c12-10-9(11(15)16)2-6(3-13-10)7-1-8(4-14)17-5-7/h1-5H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJKSKBGLUARCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)Cl)C2=CSC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20687276 | |

| Record name | 2-Chloro-5-(5-formylthiophen-3-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20687276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262004-45-4 | |

| Record name | 2-Chloro-5-(5-formylthiophen-3-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20687276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18317149 involves a series of chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

Step 1: Initial reaction involving the combination of precursor chemicals under specific temperature and pressure conditions.

Step 2: Intermediate formation, which may require purification steps such as crystallization or distillation.

Step 3: Final reaction to produce this compound, often involving catalysts to enhance reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process typically includes:

Raw Material Preparation: Ensuring the purity and availability of starting materials.

Reaction Monitoring: Using advanced sensors and control systems to maintain optimal reaction conditions.

Product Isolation: Employing techniques such as chromatography and filtration to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD18317149 undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to yield reduced forms.

Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

Substitution: Reagents like halogens or alkylating agents are employed, with conditions varying based on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

MFCD18317149 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18317149 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a framework for such comparisons, supported by data from analogous compounds:

Structural Similarity

Structural similarity is a cornerstone of compound comparison. emphasizes that structurally similar compounds often exhibit analogous biological activity . For example:

- CAS 1533-03-5 (MFCD00039227) shares >95% similarity with compounds like 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one (CAS 154095-53-7) due to shared trifluoromethyl groups and ketone functionalities .

- CAS 1761-61-1 (MFCD00003330) is structurally analogous to brominated aromatic compounds, influencing solubility and reactivity .

Physicochemical Properties

Key properties include solubility, bioavailability, and stability. and provide data for similar compounds:

Methodological Considerations

Similarity Metrics

distinguishes between 2D similarity (based on molecular fingerprints) and 3D similarity (conformational alignment). For virtual screening, 2D methods prioritize functional groups, while 3D methods predict binding affinity .

Limitations in Comparison

- Data Gaps : MFCD18317149’s absence in the evidence limits direct analysis.

- Assay Variability : Results for similar compounds (e.g., solubility measurements in ) depend on techniques like spectrofluorometry vs. tensiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.